molecular formula C17H19N3O3S B2704809 N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1705342-86-4

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2704809
CAS No.: 1705342-86-4
M. Wt: 345.42
InChI Key: RDSSKNQHOGSHSA-UHFFFAOYSA-N
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Description

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a chemical compound of significant interest in basic pharmacological research, particularly in the study of ligand-gated ion channels. While this specific derivative's data is emerging, it is structurally related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a cation channel activated by zinc, copper, and protons, and it is expressed in various human tissues, including the brain, pancreas, and placenta, though its precise physiological roles remain largely unexplored . Research-grade compounds like this one are invaluable tools for probing ZAC's function. Based on studies of its analogs, this compound is anticipated to act as a negative allosteric modulator (NAM), potentially inhibiting ZAC signaling by binding to sites within the transmembrane or intracellular domains of the receptor, rather than competing with the orthosteric agonist . Its value lies in helping to elucidate the signal transduction mechanisms and pathophysiological relevance of ZAC. Furthermore, key structural analogs have demonstrated promising selectivity, showing no significant off-target activity at other classical Cys-loop receptors such as 5-HT3, nicotinic acetylcholine, GABAA, or glycine receptors, which makes them superior pharmacological tools compared to non-selective inhibitors like tubocurarine . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-16(13-3-4-14-15(8-13)23-11-22-14)19-9-12-2-1-6-20(10-12)17-18-5-7-24-17/h3-5,7-8,12H,1-2,6,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSSKNQHOGSHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea.

    Piperidine Ring Formation: The piperidine ring is often formed via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.

    Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, such as a chloromethyl derivative.

    Benzo[d][1,3]dioxole Incorporation: The final step involves the incorporation of the benzo[d][1,3]dioxole moiety through amide bond formation, typically using carboxylic acid derivatives and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the piperidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may yield secondary or tertiary amines.

Mechanism of Action

The mechanism of action of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation . The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Variations in Thiazole-Containing Carboxamides

The target compound’s structural uniqueness lies in its piperidinylmethyl-thiazole substituent. Key analogues include:

Compound Name Key Substituent Differences Molecular Formula Molecular Weight
Target Compound Piperidinylmethyl-thiazole + benzodioxole C₁₇H₁₉N₃O₃S 345.42 g/mol
N-(4-tert-Butyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide tert-Butyl-thiazole (no piperidine) C₁₆H₁₇N₂O₃S 317.38 g/mol
2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide Chloroacetamide (no benzodioxole) C₁₁H₁₅ClN₄OS 298.78 g/mol
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole (replaces benzodioxole) C₈H₇N₃O₂S 209.23 g/mol

Structural Implications :

  • Benzodioxole vs. Isoxazole : The benzodioxole’s electron-rich aromatic system may enhance π-π stacking interactions compared to the isoxazole’s smaller, less conjugated structure .
  • Piperidinylmethyl vs.
  • Chloroacetamide vs. Benzodioxole Carboxamide : The chloroacetamide’s electrophilic chlorine atom may confer reactivity distinct from the benzodioxole’s stability .

Physicochemical Properties

  • Molecular Weight : The target compound (345.42 g/mol) is mid-range compared to analogues (209–447 g/mol), balancing solubility and membrane permeability.
  • Solubility : The piperidinylmethyl group may improve aqueous solubility relative to the chloroacetamide derivative due to amine protonation .

Biological Activity

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Piperidine Ring : Often associated with neuroactive compounds and has been shown to interact with various receptors.
  • Benzodioxole Core : This moiety is frequently found in biologically active compounds and contributes to the overall pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, revealing promising effects against different biological targets:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. Specifically:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific caspases, which are crucial in the programmed cell death pathway.
  • Cell Lines Tested : It has shown effectiveness against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), suggesting that it may inhibit tumor growth through multiple pathways.

Antimicrobial Activity

The thiazole component is known for its antimicrobial properties. Studies have suggested that derivatives of this compound can inhibit bacterial enzymes, leading to effective antimicrobial action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Key findings include:

  • Trifluoromethyl Group : The presence of this group enhances the compound's potency against cancer cell lines by improving its interaction with biological targets.
  • Comparative Analysis : Other compounds with similar thiazole and piperidine structures have demonstrated anticancer activity, indicating that modifications to these rings can lead to enhanced biological properties .

Case Studies

Several studies have highlighted the potential applications of this compound:

Study 1: Anticancer Efficacy

A recent study synthesized a series of benzodioxole derivatives and evaluated their effects on P2X receptors, which are involved in cancer progression. The most potent compound exhibited an IC50 value of 0.039 μM against h-P2X4R . This suggests that modifications to the benzodioxole core can significantly enhance anticancer activity.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of thiazole-containing compounds against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited strong inhibitory effects, supporting the potential use of thiazole-based compounds as antimicrobial agents .

Summary Table of Biological Activities

Biological Activity Mechanism Cell Lines/Organisms Tested Key Findings
AnticancerInduction of apoptosis via caspase activationMCF7, A549Significant growth inhibition observed
AntimicrobialInhibition of bacterial enzymesStaphylococcus aureus, Candida albicansStrong inhibitory effects noted

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